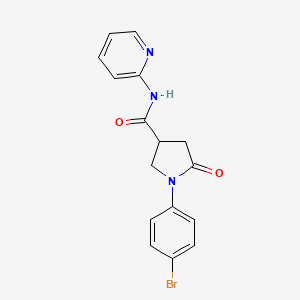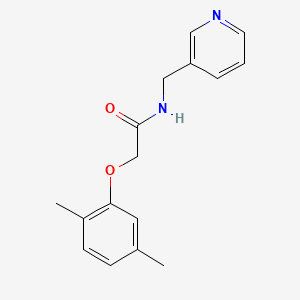![molecular formula C25H16N4O2 B5059111 2-(1,3-diphenyl-1H-pyrazol-4-yl)chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5059111.png)
2-(1,3-diphenyl-1H-pyrazol-4-yl)chromeno[3,4-d]imidazol-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-diphenyl-1H-pyrazol-4-yl)chromeno[3,4-d]imidazol-4(1H)-one is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that consists of a pyrazole ring, a chromene ring, and an imidazole ring. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of 2-(1,3-diphenyl-1H-pyrazol-4-yl)chromeno[3,4-d]imidazol-4(1H)-one is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes. Furthermore, this compound may exhibit fluorescence properties due to its ability to absorb and emit light.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-diphenyl-1H-pyrazol-4-yl)chromeno[3,4-d]imidazol-4(1H)-one have been extensively studied. It has been reported to exhibit cytotoxic effects on cancer cells and antimicrobial effects on bacteria and fungi. Furthermore, this compound has been shown to exhibit fluorescence properties, which may have potential applications in the field of optoelectronics.
実験室実験の利点と制限
One of the advantages of using 2-(1,3-diphenyl-1H-pyrazol-4-yl)chromeno[3,4-d]imidazol-4(1H)-one in lab experiments is its potential applications in various fields of scientific research. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some experiments.
将来の方向性
There are several future directions for the research of 2-(1,3-diphenyl-1H-pyrazol-4-yl)chromeno[3,4-d]imidazol-4(1H)-one. One of the future directions is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Furthermore, the potential toxicity of this compound should be investigated to ensure its safety for use in lab experiments. Finally, the potential applications of this compound in the field of optoelectronics should be further explored.
合成法
The synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)chromeno[3,4-d]imidazol-4(1H)-one has been reported using different methods. One of the commonly used methods is the reaction of 2-aminobenzophenone, 4-phenyl-3-buten-2-one, and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate in ethanol. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
科学的研究の応用
2-(1,3-diphenyl-1H-pyrazol-4-yl)chromeno[3,4-d]imidazol-4(1H)-one has potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential antibacterial and antifungal agent due to its ability to inhibit the growth of bacteria and fungi. Additionally, this compound has been studied for its potential applications in the field of optoelectronics due to its fluorescence properties.
特性
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)-3H-chromeno[3,4-d]imidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4O2/c30-25-23-22(18-13-7-8-14-20(18)31-25)26-24(27-23)19-15-29(17-11-5-2-6-12-17)28-21(19)16-9-3-1-4-10-16/h1-15H,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFWNRJFSPPHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C3=NC4=C(N3)C(=O)OC5=CC=CC=C54)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-diphenylpyrazol-4-yl)-3H-chromeno[3,4-d]imidazol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({1-[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)methylamine](/img/structure/B5059040.png)
![1-(2-furylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5059045.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5059050.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-naphthalenesulfonamide](/img/structure/B5059058.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5059065.png)

![methyl (2-chloro-6-methoxy-4-{[3-(3-nitrobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5059086.png)
![4-(1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-piperidinyl)thiomorpholine](/img/structure/B5059091.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5059099.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5059115.png)
![ethyl 4-(2-methoxyethyl)-1-{5-[(methylthio)methyl]-2-furoyl}-4-piperidinecarboxylate](/img/structure/B5059138.png)
